molecular formula C9H11ClN2O2 B1395025 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide CAS No. 1184830-85-0

2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide

Cat. No.: B1395025
CAS No.: 1184830-85-0
M. Wt: 214.65 g/mol
InChI Key: RVMLVLUNQYQFGF-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide is a chemical compound with a molecular formula of C8H11ClN2O2 It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide typically involves the reaction of nicotinamide with 2-chloroethanol and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves:

    Nicotinamide: reacting with in the presence of a base such as sodium hydroxide to form an intermediate.

  • The intermediate is then reacted with methylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating biological pathways.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide involves its interaction with specific molecular targets. It can modulate enzymatic activity and influence cellular pathways. The hydroxyl and chlorine groups play a crucial role in its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-hydroxyethyl)acetamide
  • 2-Chloro-N-(2-hydroxyethyl)-N,N-dimethylethanaminium chloride

Uniqueness

2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide is unique due to its specific structure, which combines the nicotinamide moiety with a chloroethyl and methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-12(5-6-13)9(14)7-3-2-4-11-8(7)10/h2-4,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMLVLUNQYQFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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